molecular formula C7H7Br2N3O B1586162 2-amino-3,5-dibromobenzene-1-carbohydrazide CAS No. 97096-13-4

2-amino-3,5-dibromobenzene-1-carbohydrazide

Cat. No.: B1586162
CAS No.: 97096-13-4
M. Wt: 308.96 g/mol
InChI Key: GOONVUGWFUNIJB-UHFFFAOYSA-N
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Description

2-amino-3,5-dibromobenzene-1-carbohydrazide is an organic compound with the molecular formula C7H6Br2N2O It is a derivative of benzohydrazide, where the benzene ring is substituted with amino and dibromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dibromobenzene-1-carbohydrazide typically involves the reaction of 2-amino-3,5-dibromobenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Step 1: Dissolve 2-amino-3,5-dibromobenzaldehyde in ethanol.

    Step 2: Add hydrazine hydrate to the solution.

    Step 3: Reflux the mixture for several hours.

    Step 4: Cool the reaction mixture and filter the precipitated product.

    Step 5: Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dibromobenzene-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dibromo groups can be reduced to form mono- or non-brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Mono- or non-brominated derivatives.

    Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

2-amino-3,5-dibromobenzene-1-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dibromobenzene-1-carbohydrazide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and dibromo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dibromobenzaldehyde: A precursor in the synthesis of 2-amino-3,5-dibromobenzene-1-carbohydrazide.

    2-Amino-3,5-dibromobenzoic acid: Another derivative with similar structural features.

    2-Amino-3,5-dibromobenzamide: Shares the amino and dibromo substitutions but differs in the functional group attached to the benzene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dibromo substitution pattern is particularly useful in synthetic chemistry for further functionalization.

Properties

IUPAC Name

2-amino-3,5-dibromobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N3O/c8-3-1-4(7(13)12-11)6(10)5(9)2-3/h1-2H,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOONVUGWFUNIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381738
Record name 2-amino-3,5-dibromobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97096-13-4
Record name Benzoic acid, 2-amino-3,5-dibromo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97096-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-3,5-dibromobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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